molecular formula C16H14N2O2 B239942 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione

2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B239942
M. Wt: 266.29 g/mol
InChI Key: PJRYJXNGQASRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione, also known as TIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TIM is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using different methods, and its properties have been extensively studied to understand its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and proliferation. 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells. 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis (programmed cell death) in cancer cells. 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the growth and proliferation of cancer cells in vivo. In addition, 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has several advantages as a research tool, including its relatively simple synthesis and its potential applications in various fields. However, there are also limitations to its use in lab experiments. For example, 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of novel derivatives of 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione with improved properties, such as increased potency and selectivity. Another area of research is the investigation of the potential use of 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione in combination with other anticancer agents, such as chemotherapy drugs. Finally, the potential use of 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders, should be explored.

Synthesis Methods

2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione can be synthesized using various methods, including the reaction of phthalic anhydride with 4-methylbenzylamine in the presence of a catalyst. Other methods include the reaction of phthalic anhydride with 4-toluidine in the presence of a strong acid, such as sulfuric acid. The synthesis of 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit antitumor activity against several cancer cell lines. It has also been studied for its potential use as an anti-inflammatory and anti-oxidant agent. In material science, 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been used as a starting material for the synthesis of other heterocyclic compounds.

properties

IUPAC Name

2-[(4-methylanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)17-10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRYJXNGQASRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185676
Record name 2-[[(4-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione

CAS RN

30818-66-7
Record name 2-[[(4-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30818-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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